2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized using various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the benzylthio group: The benzylthio group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a thiol in the presence of a base.
Cyclopropylation: The cyclopropyl group can be introduced using cyclopropyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the benzylthio group.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, bases, and acids are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used to study the mechanisms of action of thiophene derivatives and their interactions with biological targets.
Industrial Applications: It is explored for its potential use in the development of new materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets in the body. The thiophene ring is known to interact with DNA and proteins, disrupting their normal functions . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The benzylthio group may enhance the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their anticancer and antimicrobial activities.
Thiazole derivatives: Exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is unique due to its combination of a thiophene ring, benzylthio group, and cyclopropyl group. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
2-benzylsulfanyl-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-17(13-21-11-14-4-2-1-3-5-14)18(16-6-7-16)10-15-8-9-20-12-15/h1-5,8-9,12,16H,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOWGYNXVIHNTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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